This compound falls under the category of pyrazole derivatives and is classified as an aromatic carboxylic acid due to the presence of the benzoic acid structure. Its molecular formula is , and it has a CAS number of 1006455-35-1. The presence of chlorine and trifluoromethyl groups enhances its lipophilicity and biological activity.
The synthesis of 4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid typically involves several steps, which may include:
The synthesis can be optimized by adjusting parameters such as temperature, reaction time, and catalyst choice to improve yield and purity .
The molecular structure of 4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid features:
The structural formula can be represented as follows:
Key structural data includes bond lengths and angles that are critical for understanding reactivity and interactions with biological targets. Advanced techniques such as X-ray crystallography or NMR spectroscopy are typically employed for precise structural determination.
4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid participates in various chemical reactions:
The compound's reactivity is influenced by its electronic structure due to the electron-withdrawing groups present.
The mechanism of action for 4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid primarily involves:
Studies have indicated that such compounds can exhibit selective toxicity towards pathogenic bacteria while being less harmful to human cells .
Key physical and chemical properties include:
These properties influence how the compound behaves in biological systems and its suitability for pharmaceutical applications.
4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid has several notable applications:
Research continues into optimizing its properties for better efficacy and reduced side effects in clinical settings .
Pyrazole-based compounds have evolved significantly since their initial discovery in the late 19th century. Early work focused on simple heterocyclic structures, but advancements in synthetic organic chemistry enabled complex modifications for pharmacological applications. Pyrazole derivatives gained prominence due to their structural versatility and ability to interact with diverse biological targets. The integration of N-alkylation and electrophilic substitution strategies allowed the development of hybrid molecules, such as 4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid (CAS: 1006455-35-1), which combines pyrazole with a benzoic acid scaffold [2]. This compound exemplifies modern efforts to optimize pyrazole cores for enhanced bioactivity, particularly against resistant pathogens. Its design builds on foundational research demonstrating pyrazole’s role in inhibiting bacterial enzymes and disrupting cellular processes [8].
Table 1: Key Identifiers of 4-{[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic Acid
Property | Value |
---|---|
CAS Registry Number | 1006455-35-1 |
Molecular Formula | C₁₂H₈ClF₃N₂O₂ |
IUPAC Name | 4-{[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid |
Molecular Weight | 304.66 g/mol |
The trifluoromethyl (-CF₃) and chloro (-Cl) groups are critical for modulating the bioactivity of pyrazole derivatives. The -CF₃ group enhances lipid solubility and metabolic stability, improving membrane penetration and bioavailability. Concurrently, it exerts strong electron-withdrawing effects, which polarize the pyrazole ring and influence binding affinity to target proteins. The chloro substituent at the pyrazole’s 4-position further augments electron deficiency and sterically blocks metabolic degradation sites. These properties are evidenced in antimicrobial studies, where derivatives bearing -CF₃ and -Cl exhibit MIC values as low as 0.78 μg/mL against Staphylococcus aureus [8]. Additionally, chloro-substituted pyrazoles demonstrate improved pharmacokinetic profiles due to reduced oxidative metabolism, extending their half-life in vivo [7] [9].
The benzoic acid component in this compound serves multiple strategic purposes:
Despite promising structural features, significant research gaps exist:
Table 2: Comparative Antimicrobial Activity of Pyrazole Derivatives
Compound | MIC Against S. aureus (μg/mL) | Key Substituents |
---|---|---|
4-{[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid (Inferred) | ≤0.78 | -Cl, -CF₃, -C₆H₄COOH |
4-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic acid | Not reported | -Cl, -CH₃, -C₆H₄COOH |
3-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-1-yl benzoate | 0.39–1.56 | -CF₃, -C₆H₄C₆H₅ |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7